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Compound of Interest

Compound Name: 2-Pentylbenzene-1,3-diol

Cat. No.: B15486717

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic
characteristics of 2-Pentylbenzene-1,3-diol. Due to the limited availability of experimental data
for this specific isomer, this document presents predicted spectroscopic data alongside a
detailed analysis of the experimentally determined spectroscopic data for the closely related
and well-documented isomer, 5-Pentylbenzene-1,3-diol (olivetol). This comparative approach
offers valuable insights for the identification and differentiation of these resorcinol derivatives.
The guide includes detailed methodologies for the key spectroscopic techniques and a visual
representation of the experimental workflow.

Introduction

2-Pentylbenzene-1,3-diol is a resorcinol derivative with a pentyl group at the 2-position of the
benzene ring. Resorcinols are a class of phenolic compounds with a wide range of applications
in chemical synthesis and biological studies. Accurate spectroscopic data is crucial for the
unambiguous identification and characterization of such molecules. This guide addresses the
spectroscopic profile of 2-Pentylbenzene-1,3-diol, providing predicted data in the absence of
published experimental spectra. For comparative purposes, the well-established spectroscopic
data of its isomer, 5-Pentylbenzene-1,3-diol (olivetol), is also presented in detalil.

Predicted Spectroscopic Data of 2-Pentylbenzene-
1,3-diol

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15486717?utm_src=pdf-interest
https://www.benchchem.com/product/b15486717?utm_src=pdf-body
https://www.benchchem.com/product/b15486717?utm_src=pdf-body
https://www.benchchem.com/product/b15486717?utm_src=pdf-body
https://www.benchchem.com/product/b15486717?utm_src=pdf-body
https://www.benchchem.com/product/b15486717?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15486717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

As of the date of this document, experimental spectroscopic data for 2-Pentylbenzene-1,3-diol

is not readily available in published literature or common chemical databases. The following

data is predicted based on computational models and serves as a reference for researchers.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts for 2-Pentylbenzene-1,3-diol

Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)
Ar-H (2H) 6.8-7.2 m 2H
Ar-H (1H) 6.5-6.7 t 1H
Ar-OH (2H) 45-55 brs 2H
Ar-CHa- (2H) 25-2.8 t 2H
-CH2- (2H) 15-1.7 m 2H
-CH2- (2H) 12-1.4 m 2H
-CHs (3H) 0.8-1.0 t 3H

Predicted in CDCIs. Chemical shifts are approximate and may vary based on solvent and

experimental conditions.

Predicted **C NMR Data

Table 2: Predicted 13C NMR Chemical Shifts for 2-Pentylbenzene-1,3-diol
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Carbon Predicted Chemical Shift (ppm)
Ar-C-OH (2C) 155 - 158

Ar-C-Pentyl (1C) 120 - 123

Ar-CH (2C) 108 - 112

Ar-CH (1C) 103 - 106

Ar-CHz- 30-33

-CH2- 31-34

-CH2- 22-25

-CHa- 22-25

-CHs 13-15

Predicted in CDClIs. Chemical shifts are approximate and may vary based on solvent and

experimental conditions.

Predicted Infrared (IR) Spectroscopy

The predicted IR spectrum of 2-Pentylbenzene-1,3-diol is expected to show the following

characteristic absorption bands:

e ~3300-3400 cm~1* (broad): O-H stretching vibration of the phenolic hydroxyl groups.
e ~2850-2960 cm~1: C-H stretching vibrations of the pentyl group's alkyl chain.

e ~1600, 1500 cm~*: C=C stretching vibrations of the aromatic ring.

e ~1150-1250 cm~1: C-O stretching vibration of the phenol.

Predicted Mass Spectrometry (MS)

For the mass spectrum of 2-Pentylbenzene-1,3-diol, the following is expected:

e Molecular lon (M*): A peak at m/z = 180, corresponding to the molecular weight of the

compound (C11H1602).
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e Major Fragmentation Patterns: Fragmentation is likely to occur via cleavage of the pentyl
chain. Common fragments would include the loss of alkyl radicals, leading to peaks at m/z =
123 (loss of CaHo) and other fragments characteristic of alkylbenzene derivatives.

Experimental Spectroscopic Data of 5-
Pentylbenzene-1,3-diol (Olivetol)

For comparative analysis, the experimental spectroscopic data for the isomer 5-Pentylbenzene-
1,3-diol (olivetol) is provided below.[1][2][3]

'H NMR Data of Olivetol

Table 3: Experimental *H NMR Data for 5-Pentylbenzene-1,3-diol (Olivetol)

Protons Chemical Shift Multiplicity Integration
(ppm)
Ar-H 6.25 S 2H
Ar-H 6.18 S 1H
Ar-OH ~5.0 (variable) brs 2H
Ar-CHz- 2.36 t 2H
-CH2- 1.46 m 2H
-(CH2)2- 1.25 m 4H
-CHs 0.83 t 3H

Data obtained in CDCls.[4]

13C NMR Data of Olivetol

Table 4: Experimental 3C NMR Data for 5-Pentylbenzene-1,3-diol (Olivetol)
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Carbon Chemical Shift (ppm)
Ar-C-OH 156.8

Ar-C-Pentyl 146.1

Ar-CH 108.3

Ar-CH 100.1

Ar-CHa- 36.1

-CHa- 31.6

-CHa2- 30.8

-CH2- 22.6

-CHs 141

Data obtained in CDCls.[1]

Infrared (IR) Spectroscopy of Olivetol

Table 5: Key IR Absorption Bands for 5-Pentylbenzene-1,3-diol (Olivetol)

Wavenumber (cm—?)

Intensity

Assignment

3400-3200 Strong, Broad O-H Stretch (phenolic)
2955, 2927, 2857 Strong C-H Stretch (aliphatic)
1620, 1595 Strong C=C Stretch (aromatic)
1470, 1440 Medium C-H Bend (aliphatic)
1150 Strong C-O Stretch (phenol)
835 Strong Ar-H Bend (out-of-plane)

Data corresponds to analysis of a neat sample.

Mass Spectrometry (MS) of Olivetol
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Table 6: Key Mass Spectrometry Data for 5-Pentylbenzene-1,3-diol (Olivetol)

m/z Relative Intensity Assignment
180 45% [M]*
[M - CaHs]* (McLafferty
124 100%
rearrangement)
123 40% [M - CaHs]*

Electron lonization (El) at 70 eV.[1]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg for H NMR and 20-50 mg for 3C NMR) is
dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in an
NMR tube.[5] A small amount of a reference standard, such as tetramethylsilane (TMS), may
be added. The NMR spectrum is acquired on a spectrometer operating at a specific frequency
(e.g., 400 MHz for *H). For 3C NMR, proton decoupling is typically used to simplify the
spectrum to single lines for each carbon environment.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated
Total Reflectance (ATR) FT-IR spectrometer.[7] For a liquid sample, a thin film is placed
between two salt plates (e.g., NaCl). A background spectrum is first collected, followed by the
sample spectrum. The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber.[8]

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. For Electron lonization
(EI-MS), the sample is vaporized and bombarded with a high-energy electron beam, causing
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ionization and fragmentation.[9] The resulting ions are separated by their mass-to-charge ratio
(m/z) and detected.[10]

Experimental Workflow
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis of organic compounds.
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Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of
2-Pentylbenzene-1,3-diol through predicted data and a comparative analysis with its
experimentally characterized isomer, 5-Pentylbenzene-1,3-diol. The provided data tables,
experimental protocols, and workflow diagram serve as a valuable resource for researchers in
the fields of chemical synthesis, natural product chemistry, and drug development for the
identification and characterization of this and related compounds. The clear differences in the
predicted and experimental NMR and MS fragmentation patterns should allow for the
unambiguous differentiation of these two isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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